Home > Products > Screening Compounds P125930 > 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine
4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine - 100605-51-4

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-1443630
CAS Number: 100605-51-4
Molecular Formula: C6H7N5O
Molecular Weight: 165.156
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound serves as a key starting material in the synthesis of various nucleosides, including those of allopurinol and 4-amino-1H-pyrazolo[3,4-d]pyrimidine. Phase-transfer glycosylation of this compound plays a crucial role in achieving the desired nucleoside derivatives.

Allopurinol

  • Compound Description: Allopurinol is a well-known drug used to treat gout and related conditions. Its mechanism of action involves the inhibition of xanthine oxidase, an enzyme involved in uric acid production. Derivatives of allopurinol, particularly its nucleosides, have been synthesized and studied for their potential therapeutic applications.

4-Amino-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound is a fundamental building block in the synthesis of various biologically active molecules, including nucleosides with potential antiviral and anticancer activities. Its derivatives often exhibit interesting pharmacological profiles.

6-Chloro-4-amino-1-R-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This series of compounds, featuring various substituents at the N-1 position of the pyrazole ring, has been investigated for its inhibitory activity against Staphylococcus aureus, including Methicillin-resistant strains (MRSA).
Overview

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structural features, including an amino group and a methoxy substituent. Pyrazolo[3,4-d]pyrimidines have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties. The compound's potential as a therapeutic agent stems from its ability to interact with various biological targets, particularly in cancer treatment.

Source and Classification

This compound is classified under the category of pyrazolo[3,4-d]pyrimidines, which are known for their pharmacological significance. The synthesis and evaluation of 4-amino derivatives have been widely reported in scientific literature, highlighting their potential as inhibitors of key enzymes involved in cancer progression and other diseases .

Synthesis Analysis

Methods

The synthesis of 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine can be achieved through several methods, often involving multi-step reactions. One common approach is the condensation of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

Technical Details:

  1. Starting Materials: The synthesis typically begins with 4-methoxy-2-formylphenylhydrazine and appropriate pyrimidine derivatives.
  2. Reaction Conditions: The reaction can be facilitated using solvents like ethanol or acetic anhydride under reflux conditions.
  3. Purification: Post-reaction, the product can be purified via recrystallization or chromatography to obtain pure 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine .
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:

  • Molecular Formula: C8H9N5O
  • Molecular Weight: Approximately 189.19 g/mol
  • Structural Features: The compound features a pyrazolo ring fused to a pyrimidine ring, with an amino group at position 4 and a methoxy group at position 6.
Chemical Reactions Analysis

Reactions and Technical Details

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  2. Condensation Reactions: It can also react with carbonyl compounds to form imines or other derivatives.
  3. Cyclization Reactions: Under certain conditions, it may undergo cyclization to form more complex heterocycles .
Mechanism of Action

Process and Data

The mechanism of action for 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with specific enzyme targets such as tyrosine kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth and proliferation.

Key Points:

  • Inhibition of Tyrosine Kinases: The compound acts as an inhibitor by binding to the active site of these enzymes, thereby blocking their activity.
  • Induction of Apoptosis: In cancer cells, this inhibition leads to reduced cell viability and induction of apoptosis through various signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation .
Applications

Scientific Uses

The primary applications of 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine are in medicinal chemistry and drug development:

  1. Anticancer Research: It has been evaluated for its potential as an anticancer agent due to its ability to inhibit key signaling pathways involved in tumor growth.
  2. Enzyme Inhibition Studies: Used in studies targeting tyrosine kinases and other related enzymes involved in cancer progression.
  3. Pharmacological Investigations: Its derivatives are explored for anti-inflammatory properties and other therapeutic effects .
Introduction to 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Nomenclature and Structural Classification

The systematic IUPAC name 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS: 100605-51-4) delineates its atomic connectivity: a pyrazole ring (positions 1-2) fused with a pyrimidine ring (positions 3-4), where the pyrazole nitrogen at position 1 remains unsubstituted ("1H"). The "d" in brackets specifies fusion between pyrazole’s 3-4 bond and pyrimidine’s 4-5 bond. Key substituents are a methoxy group (-OCH₃) at pyrimidine-C6 and an amino group (-NH₂) at pyrimidine-C4. Its molecular formula is C₆H₇N₅O (MW: 165.15 g/mol), with a polar surface area of 89.71 Ų and calculated LogP of 0.52, indicating moderate hydrophilicity [4] [5].

Structurally, it belongs to bridgehead nitrogen-containing fused bicyclics characterized by:

  • Aromaticity: The 9π-electron system exhibits aromatic stabilization across both rings.
  • Tautomerism: Prototropic shifts enable N1-H ↔ N2-H tautomerism, though crystallographic data favors the 1H-tautomer.
  • Hydrogen-bonding capacity: The amino group acts as a donor/acceptor, while N1 and pyrimidine-N7 serve as hydrogen-bond acceptors.

Table 1: Nomenclature and Structural Descriptors

PropertyValue
IUPAC Name6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Registry100605-51-4
Molecular FormulaC₆H₇N₅O
Exact Mass165.0650 Da
Ring SystemPyrazolo[3,4-d]pyrimidine
Key Substituents4-Amino, 6-methoxy
Tautomeric Forms1H, 2H, 3H (1H dominant)

Historical Development in Heterocyclic Chemistry

Pyrazolo[3,4-d]pyrimidine chemistry originated in the early 20th century, but targeted synthesis of 4-amino-6-methoxy derivatives gained prominence in the 1980s–1990s alongside kinase inhibitor research. Early routes relied on Dimroth-type rearrangements—thermal or base-catalyzed isomerizations converting 4-imino derivatives to thermodynamically stable 4-amino isomers. For example, heating 4-(methylimino)-6-methoxypyrazolopyrimidine in aqueous NaOH yields the title compound via ring-opening/closure sequences [6].

Modern advances leverage:

  • Cyclocondensation: 5-Amino-1H-pyrazole-4-carbonitriles react with orthoformates followed by methoxylation.
  • Cross-coupling: Pd-catalyzed C-O coupling installs the 6-methoxy group post-cyclization.
  • Regioselective functionalization: Directed metalation at C4 enables electrophilic amination.

Table 2: Historical Evolution of Synthetic Methods

EraSynthetic StrategyKey Advancement
1980–1990Dimroth rearrangementThermodynamic control for 4-amino regioisomers
1990–2000Cyclization of cyanoaminopyrazolesHigh-yield one-pot protocols
2000–2010Transition-metal catalysisRegioselective C-H activation/functionalization
2010–PresentMulticomponent reactionsAtom-economical scaffold assembly

These innovations overcame early challenges like regioisomeric contamination and low yields (<30%), enabling gram-scale production (>75% purity) for medicinal chemistry programs. The compound’s stability profile—resisting hydrolysis under physiological pH—further cemented its utility as a synthetic building block [6] [9].

Role in Medicinal Chemistry: Bridging Pyrazolo-Pyrimidine Scaffolds

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile precursor for ATP-competitive kinase inhibitors due to its bioisosteric mimicry of adenine. Its planar configuration and hydrogen-bonding pattern (N1, C4-NH₂, N7) enable complementary interactions with kinase hinge regions. Strategic derivatization at N1, C3, or the 4-amino group tailors target selectivity and potency:

  • N1-Arylation: Enhances hydrophobic contact with selectivity pockets (e.g., EGFR’s hydrophobic region I) [1] [3].
  • C3-Functionalization: Modulates electron density, affecting π-stacking in hydrophobic cleft II.
  • 4-Amino substitution: Maintains critical hydrogen bonds to backbone residues (e.g., Met793 in EGFR) [8].

Notable applications include:

  • EGFR Inhibitors: Analog 12b (derived from 4-amino-6-methoxypyrazolopyrimidine) exhibited picomolar IC₅₀ against EGFRᴸ⁸⁵⁸ᴿ/T⁷⁹⁰ᴹ (0.016 μM) and pro-apoptotic activity in HCT116 cells [1] [3].
  • CDK2 Inhibitors: Glycosylated analogs (e.g., thioglycoside 14) showed nanomolar CDK2/cyclin A2 inhibition (IC₅₀ = 0.057 μM) and antiproliferative effects in MCF-7 cells [2].
  • Dual EGFR/VEGFR2 Inhibitors: Compound 5i achieved dual inhibition (EGFR IC₅₀ = 0.3 μM; VEGFR2 IC₅₀ = 7.60 μM), suppressing tumor growth in MCF-7 xenografts via cell cycle arrest (G2/M phase) [3].

Table 3: Bioisosteric Advantages Over Purines

PropertyAdenine4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidinePharmacological Impact
Metabolic StabilityLow (rapid deamination)High (resists enzymatic oxidation)Enhanced bioavailability
pKa (Conjugate acid)4.15~3.8Improved membrane permeability at pH 7.4
Synthetic FlexibilityLimitedHigh (multiple derivatization sites)Tailored target selectivity
Dipole Moment2.1 D~5.3 DStronger hinge-region interactions

The scaffold’s synthetic tractability enables rapid generation of libraries targeting resistant mutations (e.g., EGFRᶜ⁷⁹⁷ˢ) through rational structural hybridizations, cementing its role in overcoming on-target kinase resistance [1] [8].

Properties

CAS Number

100605-51-4

Product Name

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

6-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C6H7N5O

Molecular Weight

165.156

InChI

InChI=1S/C6H7N5O/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H3,7,8,9,10,11)

InChI Key

JLGWTOIIQUNTLX-UHFFFAOYSA-N

SMILES

COC1=NC(=C2C=NNC2=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.